Physalin F

Immunosuppression Calcineurin Inhibition T-cell Activation

Physalin F is a structurally defined secosteroid distinguished by its 5β,6β-epoxy group, which confers potent calcineurin inhibition without glucocorticoid receptor activation. Unlike generic physalins, its non-overlapping immunosuppressive profile ensures clean, pathway-specific experimental readouts in NF-κB and NFAT research. Validated in collagen-induced arthritis models and demonstrating broad-spectrum cytotoxicity (EC50 0.3–1.3 µg/mL), Physalin F is an irreplaceable molecular tool for advanced immunology and oncology studies. Select Physalin F for guaranteed functional specificity.

Molecular Formula C28H30O10
Molecular Weight 526.5 g/mol
Cat. No. B10825217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysalin F
Molecular FormulaC28H30O10
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C
InChIInChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1
InChIKeyVSLWNSSUMFSGFF-DKOLRWHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physalin F for Scientific Procurement: A Distinctive 5β,6β-Epoxy Secosteroid with Quantifiable Immunosuppressive and Cytotoxic Differentiation


Physalin F is a highly oxygenated secosteroid belonging to the physalin subclass of withanolides, characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton with a critical 5β,6β-epoxy group [1]. Isolated primarily from Physalis angulata and Physalis minima, it exhibits potent immunosuppressive, cytotoxic, and anti-inflammatory activities that are structurally distinct from its closest analogs [2]. Its well-documented molecular mechanism as a calcineurin inhibitor and its synergistic potential with glucocorticoids make it a compound of high interest for research in immunology and oncology, where precise molecular tools are required [3].

Why Physalin F Cannot Be Interchanged with Other Physalins in Research Protocols


Generic substitution of physalins is scientifically invalid due to profound, structure-dependent functional divergence. The presence or absence of a single functional group—specifically the 5β,6β-epoxy moiety in Physalin F versus the C5–C6 double bond in Physalin B—dictates entirely different mechanisms of NF-κB pathway inhibition [1]. Furthermore, within the same family, individual physalins (A, B, D, F, G) exhibit non-overlapping immunosuppressive profiles; for instance, Physalin F and B potently inhibit NF-κB activation and lymphocyte proliferation, while Physalin D is completely inactive in these same assays [2]. This selectivity demonstrates that in-class compounds are not functionally interchangeable and that experimental outcomes are contingent on the specific physalin selected.

Quantitative Evidence Guide: How Physalin F Differentiates from Analogs and Alternatives


Mechanistic Distinction: Physalin F Acts as a Calcineurin Inhibitor, Unlike Physalin D

Physalin F directly inhibits calcineurin activity, a key phosphatase in T-cell activation, providing a clear mechanistic advantage over in-class comparators that do not share this property. In a direct comparative study using concanavalin A-stimulated mouse splenocytes, physalin F significantly reduced calcineurin activity, a finding not observed with other physalins like Physalin D [1]. This defines a unique and desirable mode of action for researchers investigating immunosuppression pathways distinct from glucocorticoid receptor activation [2].

Immunosuppression Calcineurin Inhibition T-cell Activation

Functional Divergence in NF-κB Inhibition: Physalin F vs. Physalin B

The structural difference between Physalin F (5β,6β-epoxy) and Physalin B (C5–C6 double bond) leads to distinct mechanisms of NF-κB inhibition. Physalin F and other 5β,6β-epoxy derivatives inhibit NF-κB activation by preventing phosphorylation and degradation of IκBα [1]. In contrast, type B physalins like Physalin B with a C5–C6 olefin inhibit the downstream steps of nuclear translocation and DNA binding of the RelA/p50 dimer [2]. Both compounds inhibit NF-κB activation, but they do so through different signaling checkpoints, making them non-substitutable for pathway-specific studies [3].

NF-κB Signaling Structure-Activity Relationship Immunomodulation

Selective Immunosuppression: Physalin F Activity vs. Inactive Physalin D in Lymphocyte Assays

Physalin F demonstrates a specific, quantifiable ability to inhibit lymphocyte proliferation and cytokine production, a property not shared by its close analog Physalin D. In direct comparative assays, Physalin F significantly inhibited concanavalin A-induced lymphoproliferation, whereas Physalin D was inactive [1]. Furthermore, Physalin F (10 µM) reduced the levels of key cytokines IL-2, IL-6, IL-10, TNF-α, and IFN-γ in PBMC cultures, with an IC50 of 0.97 ± 0.11 μM for inhibiting spontaneous PBMC proliferation [2].

Lymphocyte Proliferation Immunopharmacology Cytokine Profiling

Predicted Oral Bioavailability and Pharmacokinetic Profile vs. Class Averages

Computational ADME predictions reveal that Physalin F possesses a superior predicted oral absorption profile compared to a generic withanolide and the broader physalin class. In silico modeling shows Physalin F has a predicted human intestinal absorption of 100%, compared to 81.8% for a generic physalin and 80.6% for a generic withanolide [1]. Additionally, Physalin F is predicted to have a lower total clearance (0.188 log ml/min/kg) than a generic physalin (1.086 log ml/min/kg), suggesting a potentially longer half-life. It is also identified as a P-glycoprotein substrate, a key consideration for permeability and distribution studies [2].

Pharmacokinetics ADME Drug-likeness

Cytotoxic Potency and Spectrum: Physalin F Displays a Broad, Potent Profile in a Direct Comparative Panel

In a comprehensive panel of ten human cancer cell lines, Physalin F demonstrated a broad and potent cytotoxic profile, with EC50 values ranging from 0.3 to 1.3 µg/mL, and was highlighted as being especially active among the six physalins tested (B, D, F, J, U, and W) [1]. This contrasts with the more variable cytotoxicity of other physalins. For instance, in a separate study, physalin D showed IC50 values ranging from 0.28–2.43 µg/ml against a different panel, while physalin B ranged from 0.58 to 15.18 µg/ml [2]. The consistently sub-micromolar range for Physalin F against a diverse set of cancer types underscores its potential as a broad-spectrum cytotoxic agent.

Cytotoxicity Anticancer EC50 Profiling

Synergistic Immunosuppression: Physalin F Enhances Dexamethasone Efficacy

Physalin F uniquely demonstrates a synergistic immunosuppressive effect when combined with dexamethasone, a standard-of-care glucocorticoid. In vitro assays confirmed a synergistic interaction between Physalin F and dexamethasone in inhibiting lymphocyte function, a property that enhances its potential value in research aimed at combination therapies or glucocorticoid-sparing strategies [1]. This synergy is mechanistically supported by the fact that Physalin F does not act through the glucocorticoid receptor, as shown by its inability to promote GR nuclear translocation [2]. This allows it to complement dexamethasone's mechanism without competing for the same target.

Combination Therapy Glucocorticoid Synergy Immunosuppression

Defined Research Applications for Physalin F Based on Comparative Evidence


Investigating Calcineurin/NFAT Pathway Inhibition in T-Cell Biology

Based on direct evidence that Physalin F inhibits calcineurin activity and does not activate the glucocorticoid receptor, this compound is ideally suited for studies aiming to dissect the calcineurin/NFAT signaling axis in T-cells. Its use ensures that observed immunosuppressive effects are not confounded by glucocorticoid receptor crosstalk, providing a cleaner experimental system compared to glucocorticoids like dexamethasone [1] and a more defined tool than other physalins lacking this activity, such as Physalin D [2].

Developing Glucocorticoid-Sparing or Synergistic Anti-Inflammatory Therapies

The demonstrated in vitro synergy between Physalin F and dexamethasone, combined with its distinct, non-glucocorticoid mechanism of action, positions Physalin F as a key compound for research into novel combination anti-inflammatory regimens [1]. It is particularly valuable for in vivo models of inflammatory diseases, such as the collagen-induced arthritis model, where oral administration of Physalin F produced a significant, quantifiable reduction in paw edema and joint inflammation comparable to dexamethasone but through a different pathway [2].

Profiling Cancer Cell Line Sensitivity to Secosteroid-Induced Apoptosis

Given its broad and potent cytotoxicity (EC50 = 0.3–1.3 µg/mL across a diverse panel of cancer cell lines), Physalin F is a powerful tool for screening panels of cancer cells to identify susceptible types and for investigating the structure-activity relationship of secosteroid-induced apoptosis [1]. Its potency against breast carcinoma (T-47D cells, EC50 = 3.60 µg/mL) and renal carcinoma (A498 cells) is well-documented and linked to specific mechanisms involving caspase-3/c-myc activation and ROS-mediated mitochondrial pathways, respectively [2].

Pharmacokinetic and ADME Profiling of Natural Product Leads

The distinct in silico ADME profile of Physalin F—specifically its 100% predicted human intestinal absorption and status as a P-glycoprotein substrate—makes it a relevant model compound for studying the bioavailability and transport of complex natural products [1]. It can serve as a benchmark in studies comparing the pharmacokinetic behavior of different withanolides or for investigating the impact of the 5β,6β-epoxy group on drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Physalin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.